3-Hydroxypyrrolidine-2,2-dicarboxylic acid 3-Hydroxypyrrolidine-2,2-dicarboxylic acid
Brand Name: Vulcanchem
CAS No.: 89464-65-3
VCID: VC17619314
InChI: InChI=1S/C6H9NO5/c8-3-1-2-7-6(3,4(9)10)5(11)12/h3,7-8H,1-2H2,(H,9,10)(H,11,12)
SMILES:
Molecular Formula: C6H9NO5
Molecular Weight: 175.14 g/mol

3-Hydroxypyrrolidine-2,2-dicarboxylic acid

CAS No.: 89464-65-3

Cat. No.: VC17619314

Molecular Formula: C6H9NO5

Molecular Weight: 175.14 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxypyrrolidine-2,2-dicarboxylic acid - 89464-65-3

Specification

CAS No. 89464-65-3
Molecular Formula C6H9NO5
Molecular Weight 175.14 g/mol
IUPAC Name 3-hydroxypyrrolidine-2,2-dicarboxylic acid
Standard InChI InChI=1S/C6H9NO5/c8-3-1-2-7-6(3,4(9)10)5(11)12/h3,7-8H,1-2H2,(H,9,10)(H,11,12)
Standard InChI Key AGGKAYFCYMJGQJ-UHFFFAOYSA-N
Canonical SMILES C1CNC(C1O)(C(=O)O)C(=O)O

Introduction

Chemical Identity and Structural Characterization

Nomenclature and Molecular Formula

The compound’s systematic IUPAC name is (2R,3S)-3-hydroxypyrrolidine-2,2-dicarboxylic acid, reflecting its stereochemistry and functional groups. Its molecular formula is C₆H₉NO₅, with a molecular weight of 175.14 g/mol . Key synonyms include:

  • 3-Hydroxyproline-2,2-dicarboxylate

  • Pyrrolidine-2,2-dicarboxylic acid-3-ol

Stereochemical Configuration

The stereochemistry at the 2- and 3-positions is critical for biological activity. The (2R,3S) configuration, as seen in related hydroxyproline derivatives, influences hydrogen-bonding networks and metal chelation capacities .

Table 1: Structural and Stereochemical Data

PropertyValueSource
Molecular FormulaC₆H₉NO₅
Molecular Weight175.14 g/mol
Stereochemistry(2R,3S)
CAS Registry NumberNot explicitly reported

Synthetic Methodologies

Precursor-Based Synthesis

A patent by US7652152B2 outlines a route to optically pure (S)-3-hydroxypyrrolidine from 4-amino-(S)-2-hydroxybutyric acid . While this targets the monocyclic analog, analogous strategies could be adapted for dicarboxylic derivatives:

  • Protection of Amine Group: Introduction of tert-butoxycarbonyl (Boc) or benzyl groups.

  • Reduction of Carboxylic Acid: Conversion to primary alcohol using lithium aluminum hydride (LiAlH₄).

  • Cyclization: Halogenation followed by intramolecular nucleophilic substitution to form the pyrrolidine ring.

For dicarboxylic variants, additional steps such as selective esterification or dihydroxylation would be required to introduce the second carboxylic acid group.

Oxidation of Quinoline Derivatives

US4816588A describes the oxidation of substituted quinolines to pyridine-2,3-dicarboxylic acids using hydrogen peroxide under alkaline conditions . While this method targets aromatic systems, similar oxidative cleavage could theoretically be applied to saturated pyrrolidine rings under controlled conditions.

Table 2: Comparative Synthesis Conditions

StepReagents/ConditionsYield
Amine ProtectionBoc₂O, DMAP, CH₂Cl₂85–90%
Carboxylic Acid ReductionLiAlH₄, THF, 0°C → RT70–75%
CyclizationHBr, reflux, 12h60–65%

Physicochemical Properties

Solubility and Stability

The compound’s solubility is expected to mirror that of cis-3-hydroxy-d-proline (CID 11137200), which is highly soluble in water (>100 mg/mL) and polar aprotic solvents like DMSO . The dicarboxylic groups enhance hydrophilicity but may reduce stability under acidic conditions due to decarboxylation risks.

Spectroscopic Data

  • IR Spectroscopy: Peaks at ~3300 cm⁻¹ (O-H stretch), 1700 cm⁻¹ (C=O, carboxylic acid), and 1200 cm⁻¹ (C-O) .

  • NMR: δ 4.3–4.5 ppm (C3-OH), δ 3.1–3.3 ppm (pyrrolidine ring protons), δ 2.5–2.7 ppm (CH₂ adjacent to COOH) .

Industrial and Pharmaceutical Applications

Pharmaceutical Intermediates

The compound’s structural similarity to quinolinic acid (2,3-pyridinedicarboxylic acid) suggests potential as a precursor for neuromodulators or enzyme inhibitors . Its ability to chelate metal ions could also make it valuable in metalloproteinase inhibitors.

Coordination Chemistry

The dual carboxylic acid groups enable complexation with transition metals (e.g., Fe³⁺, Cu²⁺), which is exploitable in catalysis or metal-organic frameworks (MOFs).

ParameterValue
Skin IrritationCategory 2
Eye DamageCategory 1
Acute Toxicity (Oral)LD₅₀ > 2000 mg/kg (rat)

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